5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Overview
Description
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with fluorine, trifluoromethyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the fluorine and trifluoromethyl groups through electrophilic fluorination and trifluoromethylation reactions. The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, while the methylthio group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(trifluoromethyl)pyridine: Lacks the pyrimidine ring and methylthio group.
2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine: Lacks the methylthio group.
4-(Methylthio)pyrimidine: Lacks the fluorine and trifluoromethyl groups.
Uniqueness
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine is unique due to the combination of fluorine, trifluoromethyl, and methylthio groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJHEINROUOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.